

Application Notes and Protocols for RC-3095 TFA in Murine Models

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Compound of Interest

Compound Name: RC-3095 TFA

Cat. No.: B1257568

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Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] Gastrin-releasing peptide (GRP) and its receptor are involved in gastrointestinal functions, smooth muscle contraction, and the proliferation of both normal and cancerous cells.[3][4] Aberrant GRPR expression has been identified in numerous cancers, including those of the lung, colon, and prostate.[4] As a GRPR antagonist, **RC-3095 TFA** has demonstrated anti-inflammatory, anti-tumor, and neuro-modulatory effects in various preclinical murine models, making it a valuable tool for research and drug development.[1][5][6] These application notes provide detailed information on the dosage and administration of **RC-3095 TFA** in mice across different experimental settings.

Mechanism of Action

RC-3095 TFA competitively binds to GRPR, blocking the downstream signaling cascades initiated by the endogenous ligand, GRP.[1] GRPR activation typically leads to the activation of phospholipase C, which in turn stimulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4] By inhibiting these pathways, **RC-3095 TFA** can modulate inflammatory responses and inhibit cancer cell proliferation.[5][7] For instance, in arthritis models, **RC-3095 TFA** has been shown to reduce

the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1 β (IL-1 β), and Tumor Necrosis Factor- α (TNF α).[\[2\]](#)[\[5\]](#)

Data Presentation: Dosage and Administration in Mice

The following tables summarize the quantitative data on **RC-3095 TFA** dosage and administration from various preclinical studies in mice.

Table 1: **RC-3095 TFA** Dosage and Administration in Murine Arthritis Models

Mouse Model	Dosage	Administration Route	Frequency	Vehicle/Solvent	Study Duration	Reference
Collagen-Induced Arthritis (CIA)	0.3 mg/kg or 1 mg/kg	Subcutaneous (S.C.)	Twice daily	Not Specified	10 days after disease onset	[2]
Antigen-Induced Arthritis (AIA)	1 mg/kg	Subcutaneous (S.C.)	Twice daily	Not Specified	2 or 10 days	[2]

Table 2: **RC-3095 TFA** Dosage and Administration in Murine Cancer Models

Mouse Model	Cancer Cell Line	Dosage	Administration Route	Frequency	Vehicle/Solvent	Study Duration	Reference
Athymic Nude Mice	H-69 (SCLC)	10 μ g/animal/day	Subcutaneous (S.C.)	Daily	Not Specified	5 weeks	[8]
Athymic Nude Mice	HT-29 (Colon)	20 μ g/day	Subcutaneous (S.C.) Injections	Twice daily (10 μ g/injection)	0.1% DMSO in saline	4 weeks	[9]
Athymic Nude Mice	HT-29 (Colon)	20 μ g/day	Continuous S.C. Infusion (Osmotic Minipump)	Continuous	50% Propylene Glycol in water	4 weeks	[9]

Table 3: **RC-3095 TFA** Dosage and Administration in Murine Neurological/Behavioral Models

Mouse Model	Study	Dosage	Administration Route	Frequency	Vehicle/Solvent	Notes	Reference
Mice	Apomorphine-induced stereotypy	1.0, 10.0, or 100.0 mg/kg	Intraperitoneal (i.p.)	Single dose	Not Specified	Administered before apomorphine	[6]
Rats	Aversive and recognition memory	0.2, 1.0, or 5.0 mg/kg	Intraperitoneal (i.p.)	Single dose	Not Specified	Administered 30 min before training	[10]

Experimental Protocols

Preparation of RC-3095 TFA for In Vivo Administration

Materials:

- **RC-3095 TFA** powder
- Sterile water for injection, sterile saline, 0.1% Dimethyl Sulfoxide (DMSO) in sterile saline, or 50% Propylene Glycol in sterile water
- Vortex mixer
- Ultrasonic bath (if necessary)
- Sterile 0.22 μm filter

Protocol:

- Bring the **RC-3095 TFA** powder to room temperature before opening the vial.
- Based on the desired final concentration and vehicle, calculate the required amount of **RC-3095 TFA** and solvent.
- Aseptically add the solvent to the vial containing the **RC-3095 TFA** powder.
- Gently vortex the solution to aid dissolution. If needed, use an ultrasonic bath to ensure complete dissolution, especially for aqueous solutions.[\[2\]](#)
- For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 μm filter before use.[\[2\]](#)
- Prepare fresh solutions on the day of use. If stock solutions are prepared in advance, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[\[6\]](#)

Experimental Protocol for Collagen-Induced Arthritis (CIA) Model

Animal Model:

- Male DBA/1J mice (18-25 g)[2]

Induction of Arthritis:

- Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.
- Administer the primary immunization by intradermal injection at the base of the tail.
- Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

Treatment Protocol:

- Monitor the mice daily for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).
- Upon the onset of disease, randomize the mice into treatment and control groups.
- Prepare **RC-3095 TFA** at a concentration of 0.3 mg/kg or 1 mg/kg.
- Administer **RC-3095 TFA** or vehicle control subcutaneously twice a day for 10 consecutive days.[2]
- Monitor disease progression through clinical scoring and histological analysis of the joints at the end of the study.

Experimental Protocol for a Subcutaneous Xenograft Cancer Model

Animal Model:

- Athymic nude mice

Tumor Implantation:

- Culture the desired cancer cell line (e.g., H-69 small cell lung carcinoma or HT-29 colon adenocarcinoma) under appropriate conditions.

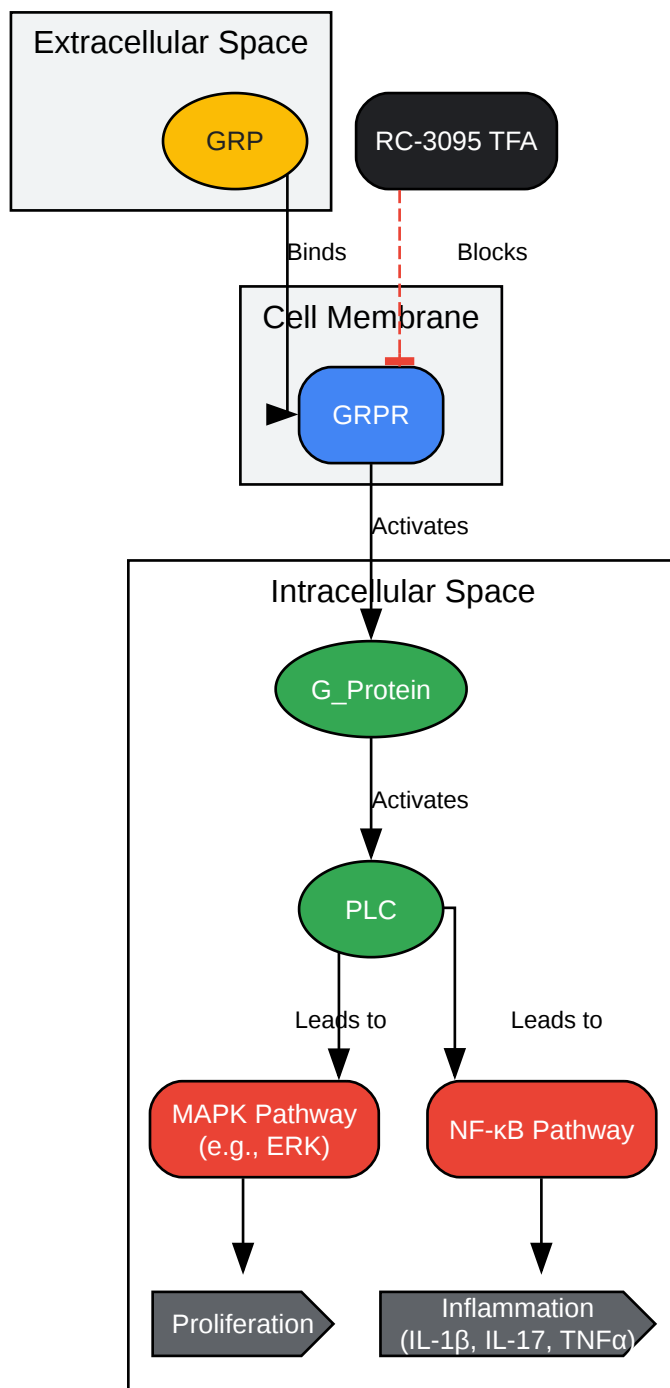
- Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or Matrigel).
- Inject the cell suspension (typically 5×10^6 to 1×10^7 cells) subcutaneously into the flank of each mouse.

Treatment Protocol:

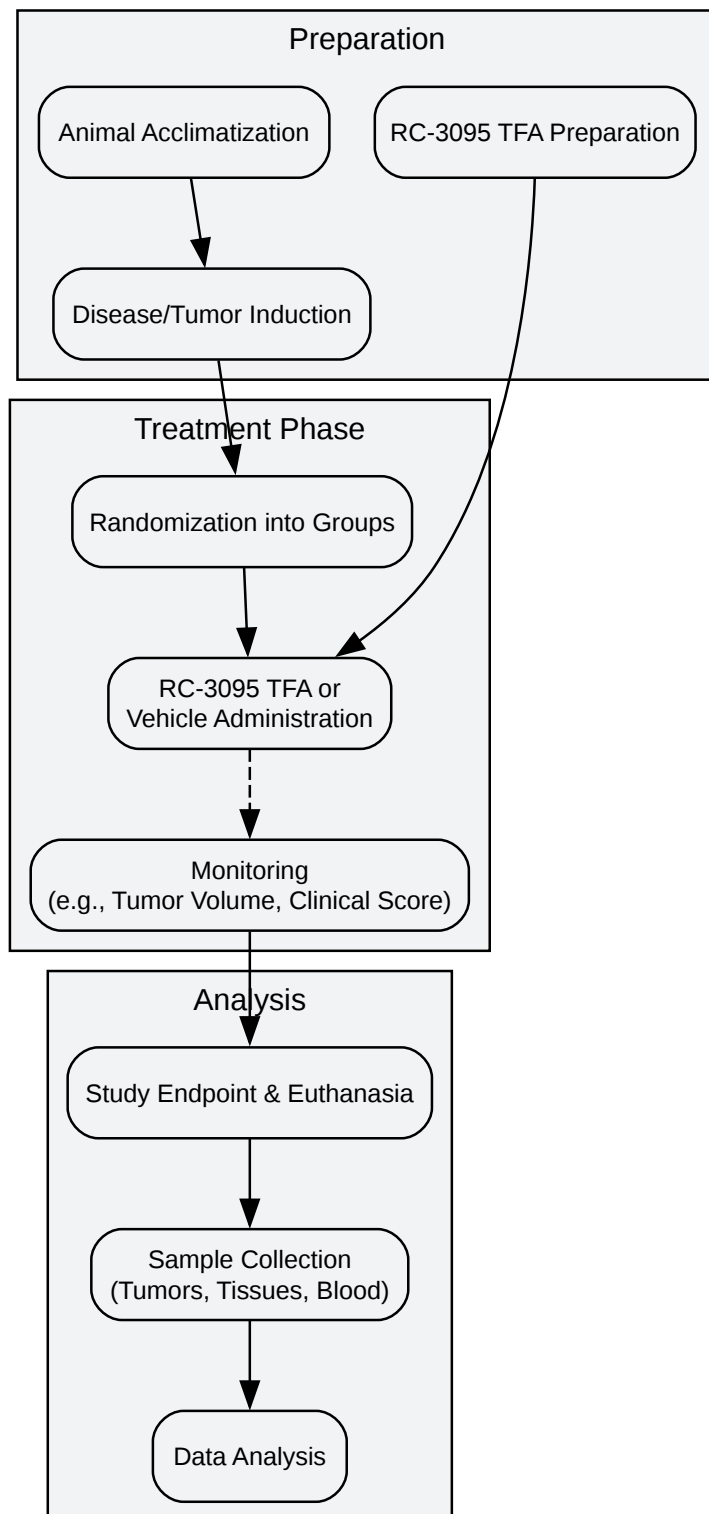
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment and control groups.
- Prepare **RC-3095 TFA** at the desired dose (e.g., 10 µg/animal/day).
- For daily subcutaneous injections, administer the prepared solution once or twice daily.[8][9]
- For continuous infusion, surgically implant an osmotic minipump pre-filled with **RC-3095 TFA** dissolved in a suitable vehicle (e.g., 50% propylene glycol in water).[9]
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- At the end of the study (e.g., 4-5 weeks), sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, receptor analysis).

Visualizations

GRPR Signaling Pathway and Inhibition by RC-3095 TFA

[Click to download full resolution via product page](#)Caption: GRPR signaling and its inhibition by **RC-3095 TFA**.

General Experimental Workflow for In Vivo Mouse Studies with RC-3095 TFA

[Click to download full resolution via product page](#)Caption: Workflow for in vivo studies using **RC-3095 TFA**.

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